molecular formula C8H9NO2 B048440 3-Amino-4-methylbenzoic acid CAS No. 2458-12-0

3-Amino-4-methylbenzoic acid

Cat. No. B048440
CAS RN: 2458-12-0
M. Wt: 151.16 g/mol
InChI Key: XKFIFYROMAAUDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 3-amino-4-methylbenzoic acid, such as 4-amino-3-nitrobenzoic acid methyl ester, involves simple Fischer esterification reactions. These reactions are accessible for introductory organic chemistry courses, showcasing the compound's utility in educational settings. The synthesis process is efficient, yielding workable products within a short period and involves purification techniques such as liquid-liquid extraction (Caleb M Kam et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to this compound reveals complex hydrogen-bonding patterns. For example, certain derivatives form stable structures through a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, exhibiting polarized molecular-electronic structures (J. Portilla et al., 2007). These detailed analyses contribute to understanding the structural nuances that influence the chemical behavior and applications of this compound and its derivatives.

Chemical Reactions and Properties

This compound and its related compounds engage in a variety of chemical reactions, demonstrating versatile reactivity. For instance, the formation of coordination polymers with 3,5-dinitro-4-methylbenzoic acid highlights the potential for constructing supramolecular assemblies through hydrogen bonding and other non-covalent interactions (S. Varughese et al., 2005). These reactions not only illuminate the compound's chemical properties but also its applicability in creating complex molecular architectures.

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, can be significantly influenced by their molecular structure. Research on various aminobenzoic acids has shown how hydrogen bonding and crystal packing affect these physical properties, leading to diverse supramolecular structures with different physicochemical characteristics (Yuan Lu et al., 2019).

Chemical Properties Analysis

Analyzing the chemical properties of this compound involves understanding its reactivity, including how it participates in esterification, nitration, and other chemical reactions. The compound's amino group and carboxylic acid function play crucial roles in these processes, affecting its utility in synthesizing pharmaceuticals, dyes, and other materials. Studies on related compounds, such as 4-aminobenzoic acid derivatives, provide insights into the reactivity patterns and potential applications of this compound (D. Lynch et al., 1994).

Scientific Research Applications

  • Synthesis of Various Compounds : It is used for synthesizing thiosemicarbazide, thiosemicabazones, and thiosemicabazones (Boi, Korzha, & Barba, 1999).

  • Polymer Science : It plays a role in synthesizing novel water-soluble poly(m-benzamide)s with specific properties like narrow molecular weight distributions and lower critical solution temperatures in water (Sugi, Ohishi, Yokoyama, & Yokozawa, 2006).

  • Anti-Cancer Drug Synthesis : This compound is a key intermediate in the synthesis of anti-cancer drugs that inhibit thymidylate synthase (Cao Sheng-li, 2004).

  • Biosynthesis of Antibiotics : 3-Amino-5-hydroxybenzoic acid, closely related to 3-Amino-4-methylbenzoic acid, is involved in the biosynthesis of several important classes of antibiotics (Becker, 1984).

  • Conductivity in Polyaniline : As a dopant for polyaniline, it can enhance conductivity, achieving high levels (102 S/cm) when mixed with polyaniline (Amarnath & Palaniappan, 2005).

  • Synthesis of Aminomethylmonoalkylphosphinate : The preparation of ethyl 4-(aminomethyl) benzyl (methyl) phosphinate, a protocol using this compound, is useful for synthesizing aminomethylmonoalkylphosphinate (Ding & Yan, 2012).

  • Educational Applications : The synthesis of 4-amino-3-nitrobenzoic acid methyl ester via a simple Fischer esterification reaction is designed for use in introductory organic chemistry courses (Kam, Levonis, & Schweiker, 2020).

  • Microbiological Research : It's involved in the anaerobic catabolism of 3-methylbenzoate and m-xylene in Azoarcus sp., a denitrifying -Proteobacterium (Juárez et al., 2013).

  • Ionic Compound Formation : It's used in forming ionic compounds like 2-amino-6-methylpyridinium 3-methylbenzoate and 2-amino-6-methylpyridinium 4-methylbenzoate, with proton transfer to the pyridine nitrogen of 2-amino-6-methylpyridine (Thanigaimani et al., 2015).

  • Crystal Structure Prediction : Its applicability in a synthon-based approach to crystal structure prediction for 2-methylbenzoic acid and 2-amino-4-methylpyrimidine compounds, particularly when combined with computational and experimental techniques, is significant (Thakur & Desiraju, 2008).

Safety and Hazards

3-Amino-4-methylbenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known that the compound can cause irritation to the skin and eyes, and may affect the respiratory system .

Mode of Action

It’s suggested that the compound may disrupt cell membrane integrity, leading to the leakage of electrolytes and proteins .

Result of Action

It’s known to cause skin and eye irritation, and may affect the respiratory system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-4-methylbenzoic acid. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Therefore, it’s important to store the compound properly to maintain its stability and effectiveness.

properties

IUPAC Name

3-amino-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFIFYROMAAUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179319
Record name 3-Amino-p-toluic acid
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

2458-12-0
Record name 3-Amino-4-methylbenzoic acid
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Record name 3-Amino-4-methylbenzoic acid
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Record name 3-Amino-p-toluic acid
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Record name 3-AMINO-4-METHYLBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of 3-Amino-4-methylbenzoic acid?

A: this compound is an organic compound with the molecular formula C8H9NO2. Its molecular weight is 151.16 g/mol. Although detailed spectroscopic data is limited in the provided research, studies utilize techniques like H-1, C-13, and Sn-119 NMR, as well as Mossbauer spectroscopy to characterize 3A4MBA and its derivatives. []

Q2: How is this compound used in polymer synthesis?

A: 3A4MBA serves as a valuable monomer in synthesizing poly(amide-imide)s. For example, it reacts with bisphenol A dianhydride to form diimide-containing dicarboxylic acid monomers. These monomers are subsequently polymerized with diamines like 1,3-diaminomesitylene or 1,5-diaminonaphthalene to yield soluble and thermally stable poly(amide-imide)s. [] This one-pot synthesis method eliminates the need to isolate the intermediate dicarboxylic acid monomers, streamlining the process. [] Additionally, incorporating 3A4MBA into poly(amide-imide)s contributes to their solubility in aprotic polar solvents such as NMP, DMAc, and DMSO. []

Q3: Can this compound be utilized in the development of novel metal complexes?

A: Yes, 3A4MBA acts as a ligand to form coordination complexes with metals like europium. Research demonstrates the synthesis of a dimeric europium complex, [Eu(AMBA)3(H2O)2·H2O]2, where 3A4MBA is denoted as AMBA. [] Structural analysis using X-ray diffraction revealed that the dimer formed through bridging oxygen atoms of carboxylate groups. [] This highlights the ability of 3A4MBA to facilitate the creation of unique metal complexes with potentially interesting properties.

Q4: Does this compound play a role in developing organometallic compounds?

A: Research showcases the synthesis of diethyltin(IV) and di-n-butyltin(IV) 3-amino-4-methylbenzoates. [] These organotin(IV) compounds are created through the reaction of diethyl- or di-n-butyltin(IV) oxides with this compound. [] These compounds were characterized using various spectroscopic techniques, including NMR and Mossbauer spectroscopy. []

Q5: Are there any studies on the sublimation properties of this compound?

A: Yes, thermodynamic studies have investigated the sublimation of 3A4MBA using the Knudsen mass-loss effusion technique. [] Researchers measured vapor pressures at various temperatures to determine the standard molar enthalpy, entropy, and Gibbs energies of sublimation at 298.15 K. [] This data contributes to a better understanding of the compound's physical properties.

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